molecular formula C4H6N2OS B128360 2-(methylthio)-1H-imidazol-4(5H)-one CAS No. 90567-37-6

2-(methylthio)-1H-imidazol-4(5H)-one

Cat. No. B128360
CAS RN: 90567-37-6
M. Wt: 130.17 g/mol
InChI Key: AZZPAAYLMUOGNP-UHFFFAOYSA-N
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Description

2-(Methylthio)-1H-imidazol-4(5H)-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms. The presence of a methylthio group at the second position of the imidazole ring can influence the compound's reactivity and interaction with other molecules, making it a point of interest in various chemical syntheses and studies.

Synthesis Analysis

The synthesis of imidazole derivatives, including those with a methylthio substituent, has been explored through various methods. One approach involves the one-pot synthesis of trisubstituted imidazoles, which can be achieved by reacting monothio-1,3-diketones with α-substituted methylamines and sodium nitrite, followed by base-mediated intramolecular cyclization . Another method includes the reaction of carbon disulfide with 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione, leading to the formation of imidazo[4,5-d]pyrimidine derivatives . Additionally, 4,5-dihydro-2-(methylthio)-1H-imidazoles can be synthesized by condensation with active methylene compounds, followed by various addition and cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of 2-(methylthio)-1H-imidazol-4(5H)-one derivatives can be characterized using spectroscopic techniques such as nuclear Overhauser effect spectroscopy and NMR spectroscopy . X-ray diffraction studies have been used to determine the molecular and crystal structures of transition metal complexes with related imidazole ligands, providing insight into the coordination environment and geometry around the metal center .

Chemical Reactions Analysis

Imidazole derivatives, including those with a methylthio group, can participate in a variety of chemical reactions. For instance, they can undergo alkylation reactions to form N-methylated products . They can also react with esters of α,β-unsaturated acids to form imidazo[1,2-a]pyridines or with diethyl azodicarboxylate to yield addition products . Transition metal complexes of these imidazoles have been synthesized and studied for their electrochemical behavior, suggesting potential applications in catalysis and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(methylthio)-1H-imidazol-4(5H)-one derivatives are influenced by their molecular structure. The presence of substituents on the imidazole ring can affect properties such as solubility, melting point, and reactivity. The electronic and magnetic properties of metal complexes containing these ligands can be studied using electronic spectroscopy and magnetic susceptibility measurements . The electrochemical properties of the imidazole derivatives and their complexes can be investigated to understand their oxidation and reduction mechanisms .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Microwave-Assisted Synthesis: 2-(Methylthio)-1H-imidazol-4(5H)-one is used in the synthesis of novel hydantoin derivatives under microwave irradiation conditions, demonstrating its utility in nucleophilic substitution reactions (Kamila, Ankati, & Biehl, 2011).
  • Formation of Methyleneimidazolidines: It reacts with active methylene compounds to form substituted methyleneimidazolidines, showcasing its reactive versatility (Huang & Tzai, 1986).

Catalysis and Asymmetric Synthesis

  • Enantioselective Synthesis: This compound is introduced as a nucleophilic α-amino acid equivalent in asymmetric synthesis, enabling the construction of tetrasubstituted stereogenic centers and direct access to N-substituted α-amino acid derivatives (Etxabe et al., 2015).

Antitumor Activity and Molecular Modeling

  • Synthesis of Benzenesulfonamides: Novel benzenesulfonamides synthesized from 2-(methylthio)-1H-imidazol-4(5H)-one have shown significant cytotoxic activity against various cancer cell lines, highlighting its potential in cancer research (Tomorowicz et al., 2020).

Photochemical Studies

  • Photochemical Rearrangement: The compound undergoes photochemical rearrangement in water-containing solutions, leading to the formation of diverse products, underscoring its potential in photochemical applications (Pfoertner & Daly, 1987).

Methodological Advances

  • Regiospecific Synthesis: It is used in the regiospecific synthesis of imidazoles, contributing to advancements in synthetic methodologies (Delest et al., 2008).

Applications in Green Chemistry

  • One-Pot Synthesis: Demonstrates utility in green chemistry through one-pot syntheses of complex polycyclic structures, emphasizing its role in environmentally friendly chemical processes (Mohammadi, Taheri, & Amouzegar, 2016).

Role in Novel Compounds Synthesis

  • Synthesis of Histamine Analogs: It has been used in the synthesis of novel analogs of histamine, illustrating its application in the creation of bioactive compounds (Paetzel & Liebscher, 1992).

Electrophysiological Research

  • Electrochemical Studies: The compound is involved in the synthesis of complexes with transition metals, providing insights into its electrochemical behavior and applications in electrophysiology (Beloglazkina et al., 2005).

properties

IUPAC Name

2-methylsulfanyl-1,4-dihydroimidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-8-4-5-2-3(7)6-4/h2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZPAAYLMUOGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dihydro-2-(methylthio)-4H-Imidazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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